Physicochemical Properties of Chloromethyl Pentanoate for Prodrug Design
Physicochemical Properties of Chloromethyl Pentanoate for Prodrug Design
Executive Summary
Chloromethyl pentanoate (CAS 77877-94-2) is a specialized alkylating reagent used in the synthesis of acyloxyalkyl ester prodrugs .[1] By reacting with carboxylic acid-containing drugs, it installs a pentanoyloxymethyl (POM) promoiety. This modification masks the ionizable carboxylate group, significantly enhancing lipophilicity and membrane permeability. Upon systemic absorption, the promoiety undergoes rapid enzymatic hydrolysis, regenerating the active parent drug along with formaldehyde and pentanoic acid.
This guide provides a comprehensive technical analysis of chloromethyl pentanoate, focusing on its physicochemical profile, synthetic protocols, and metabolic fate, designed to assist researchers in optimizing oral bioavailability of polar therapeutics.
Molecular Architecture & Rationale
The utility of chloromethyl pentanoate lies in its ability to tune the Lipophilicity-Lability Balance .[1] While shorter chains (chloromethyl acetate) hydrolyze rapidly but offer limited lipophilicity, and sterically hindered chains (chloromethyl pivalate) offer high stability but slower activation, the pentanoate derivative occupies a "Goldilocks" zone:
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Intermediate Lipophilicity: The 5-carbon chain (valerate) provides sufficient hydrophobicity to facilitate passive diffusion across the intestinal epithelium and blood-brain barrier (BBB).[1]
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Steric Profile: It lacks the quaternary carbon of pivalate, making it more accessible to non-specific plasma esterases for faster bioactivation compared to pivaloyloxymethyl (POM) esters.
Physicochemical Profile
The following data aggregates experimental and predicted values essential for handling and synthetic planning.
Table 1: Key Physicochemical Properties[1]
| Property | Value | Context for Prodrug Design |
| CAS Number | 77877-94-2 | Unique identifier for sourcing. |
| Molecular Formula | C₆H₁₁ClO₂ | - |
| Molecular Weight | 150.60 g/mol | Low MW ensures high "drug loading" (mass efficiency).[1] |
| Boiling Point | ~170–175 °C (Predicted) | High enough to allow reflux in lower-boiling solvents (e.g., Acetone, DCM). |
| Density | ~1.05 g/cm³ | Slightly denser than water; aids in phase separation during workup. |
| LogP (Octanol/Water) | ~1.9 (Predicted) | Critical Parameter: Significantly increases the logP of the parent drug (typically by +1.5 to +2.0 units). |
| Water Solubility | Low / Sparingly Soluble | Requires organic solvents (DMF, Acetone) for synthesis. |
| Reactivity | Moderate Electrophile | The chloromethyl group is less reactive than iodomethyl; Finkelstein exchange often required. |
Stability Considerations
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Hydrolytic Stability: Chloromethyl esters are sensitive to moisture.[1] They must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C.
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Thermal Stability: Stable at room temperature for short durations, but prolonged heating can lead to degradation.
Synthetic Utility & Protocol
The direct alkylation of a carboxylic acid with chloromethyl pentanoate is often sluggish due to the moderate leaving group ability of the chloride. The industry-standard approach utilizes the Finkelstein Reaction (in situ conversion to the iodide) to accelerate the rate.[1]
Experimental Workflow: Synthesis of Pentanoyloxymethyl Prodrugs
Reagents:
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Parent Drug (Carboxylic Acid)[1]
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Chloromethyl Pentanoate (1.2 – 1.5 eq)[1]
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Base:
or (Cesium enhances solubility in organic media)[1] -
Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 eq)[1]
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Solvent: Anhydrous DMF or Acetone[1]
Protocol:
-
Salt Formation: Dissolve the parent drug (1.0 eq) in anhydrous DMF. Add
(1.0 eq) and stir at room temperature for 30 minutes to generate the carboxylate anion. -
Activation (Optional but Recommended): In a separate vial, mix chloromethyl pentanoate (1.2 eq) with NaI (0.2 eq) in minimal acetone/DMF. Stir for 15 minutes to generate the reactive iodomethyl pentanoate species in situ.
-
Coupling: Add the activated alkylating agent to the drug-carboxylate solution.
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Reaction: Stir at 40–50°C for 4–12 hours. Monitor via TLC or LC-MS.[1]
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Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Dry over
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Purification: Flash column chromatography (Silica gel). Note: Avoid acidic mobile phases to prevent premature hydrolysis.[1]
Visualization: Synthetic Pathway
The following diagram illustrates the Finkelstein-assisted coupling mechanism.
Caption: Figure 1. Finkelstein-modified synthesis of pentanoyloxymethyl prodrugs.[1] The in-situ generation of the iodo-species accelerates the coupling.[1]
Bioconversion & Pharmacokinetics
Understanding the in vivo fate is critical for safety assessment. The pentanoyloxymethyl ester is a "double ester" prodrug.
Mechanism of Action
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Absorption: The lipophilic prodrug crosses the intestinal membrane.
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Enzymatic Attack: Non-specific esterases (carboxylesterases) in the plasma or liver attack the terminal ester bond (the pentanoate moiety).
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Collapse: This hydrolysis yields an unstable
-hydroxyalkyl ester (hemiacetal), which spontaneously eliminates formaldehyde to release the active drug.
Visualization: Metabolic Activation Pathway[1]
Caption: Figure 2.[1] Bioactivation cascade.[1] Esterase cleavage triggers spontaneous collapse of the linker, releasing the payload.
Safety & Toxicology
When designing prodrugs with this promoiety, two byproducts are released. Their toxicity profile must be considered:
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Pentanoic Acid (Valeric Acid):
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Formaldehyde:
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Status: Toxic and carcinogenic at high levels.
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Risk Mitigation: The amount released from standard drug dosing (mg range) is typically well below physiological background levels (endogenous turnover). However, chronic high-dose administration requires toxicological bridging studies.[1]
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References
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National Institute of Standards and Technology (NIST). Chloromethyl pentanoate Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[3] [Link]
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PubChem. Compound Summary for CID 525232: Chloromethyl pentanoate. National Library of Medicine (US). [Link]
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Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. (General principles of acyloxyalkyl esters). [Link]
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Dhareshwar, S. S., & Stella, V. J. (2008). Your prodrug releases formaldehyde: should you be concerned? No! Journal of Pharmaceutical Sciences, 97(10), 4184–4193. [Link]
